

# In-Depth Technical Guide to dCBP-1: A Selective p300/CBP Degradator

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## Compound of Interest

Compound Name: dCBP-1

Cat. No.: B8180490

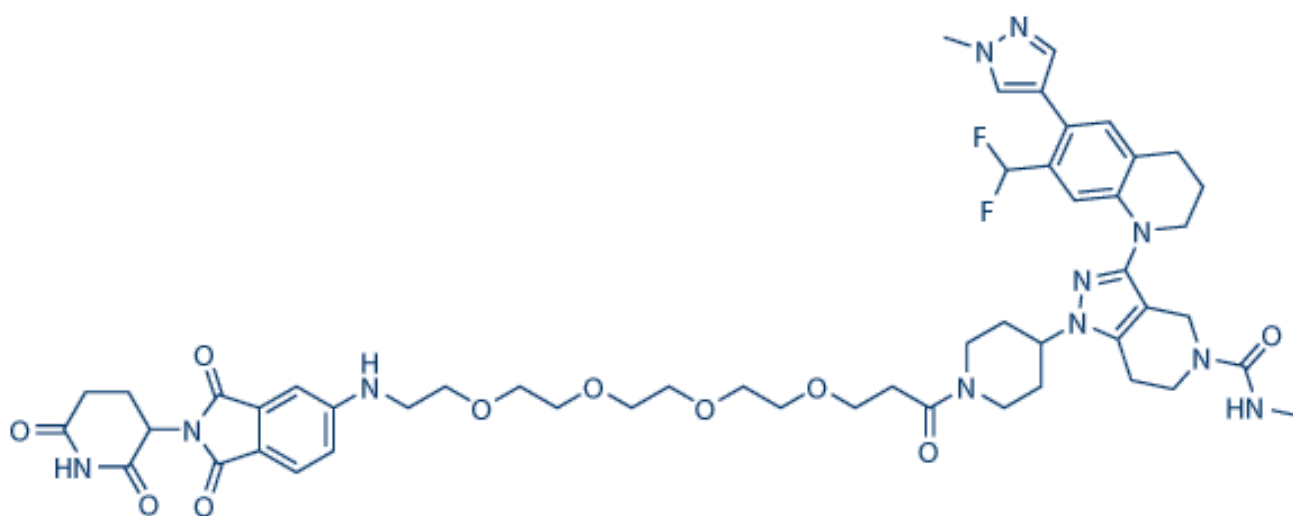
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This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **dCBP-1**, a potent and selective heterobifunctional degrader of the transcriptional coactivators p300 and CREB-binding protein (CBP). This document is intended for researchers, scientists, and drug development professionals working in oncology, epigenetics, and targeted protein degradation.

## Chemical Structure and Properties

**dCBP-1** is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of p300 and CBP.<sup>[1][2][3]</sup> It consists of a ligand that binds to the bromodomain of p300/CBP, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).<sup>[3][4]</sup> This tripartite structure enables the formation of a ternary complex between p300/CBP and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.

Below is a 2D representation of the chemical structure of **dCBP-1**.



Caption: 2D Chemical Structure of **dCBP-1**.

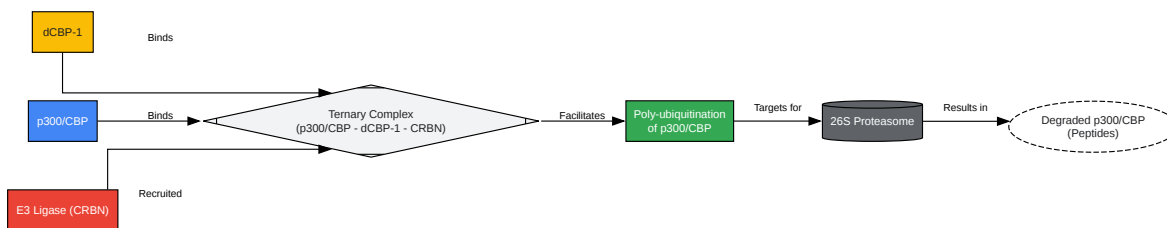
Table 1: Chemical and Physical Properties of **dCBP-1**

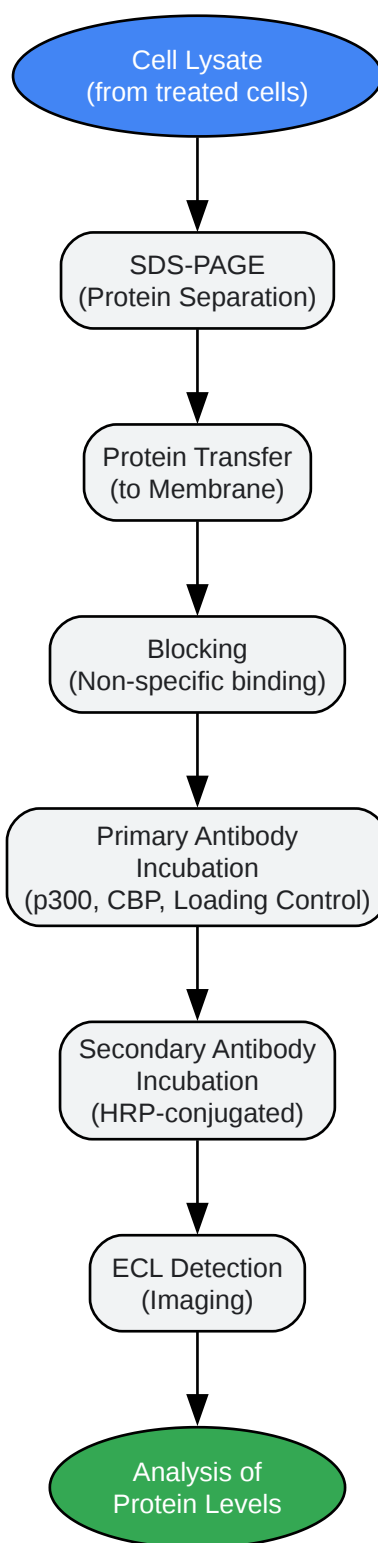
Property	Value	Reference
IUPAC Name	3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinolin-1-yl]-1-[1-(1-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]amino}-3,6,9,12-tetraoxapentadecanoyl)piperidin-4-yl]-N-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxamide	[3]
Molecular Formula	C <sub>51</sub> H <sub>63</sub> F <sub>2</sub> N <sub>11</sub> O <sub>10</sub>	[3]
Molecular Weight	1028.11 g/mol	[5]
CAS Number	2484739-25-3	[3]
Appearance	Solid powder	[3]
Purity	≥99% (as reported by commercial suppliers)	[4]
Solubility	DMSO: 100 mg/mL (97.26 mM)	[4]
Ethanol: 50 mg/mL	[4]	
Water: Insoluble	[4]	
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	[4][5]

## Mechanism of Action: PROTAC-Mediated Degradation

**dCBP-1** functions as a molecular bridge, bringing together the target proteins p300/CBP and the E3 ubiquitin ligase CRBN.[4][6] This induced proximity facilitates the transfer of ubiquitin

from the E2 ubiquitin-conjugating enzyme to lysine residues on p300/CBP. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged protein. This catalytic mechanism allows a single molecule of **dCBP-1** to induce the degradation of multiple p300/CBP molecules.





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